

# Validating the Structure of 2-Amino-3-bromo-5-nitrobenzonitrile: A Comparative Guide

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## Compound of Interest

**Compound Name:** 2-Amino-3-bromo-5-nitrobenzonitrile

**Cat. No.:** B101693

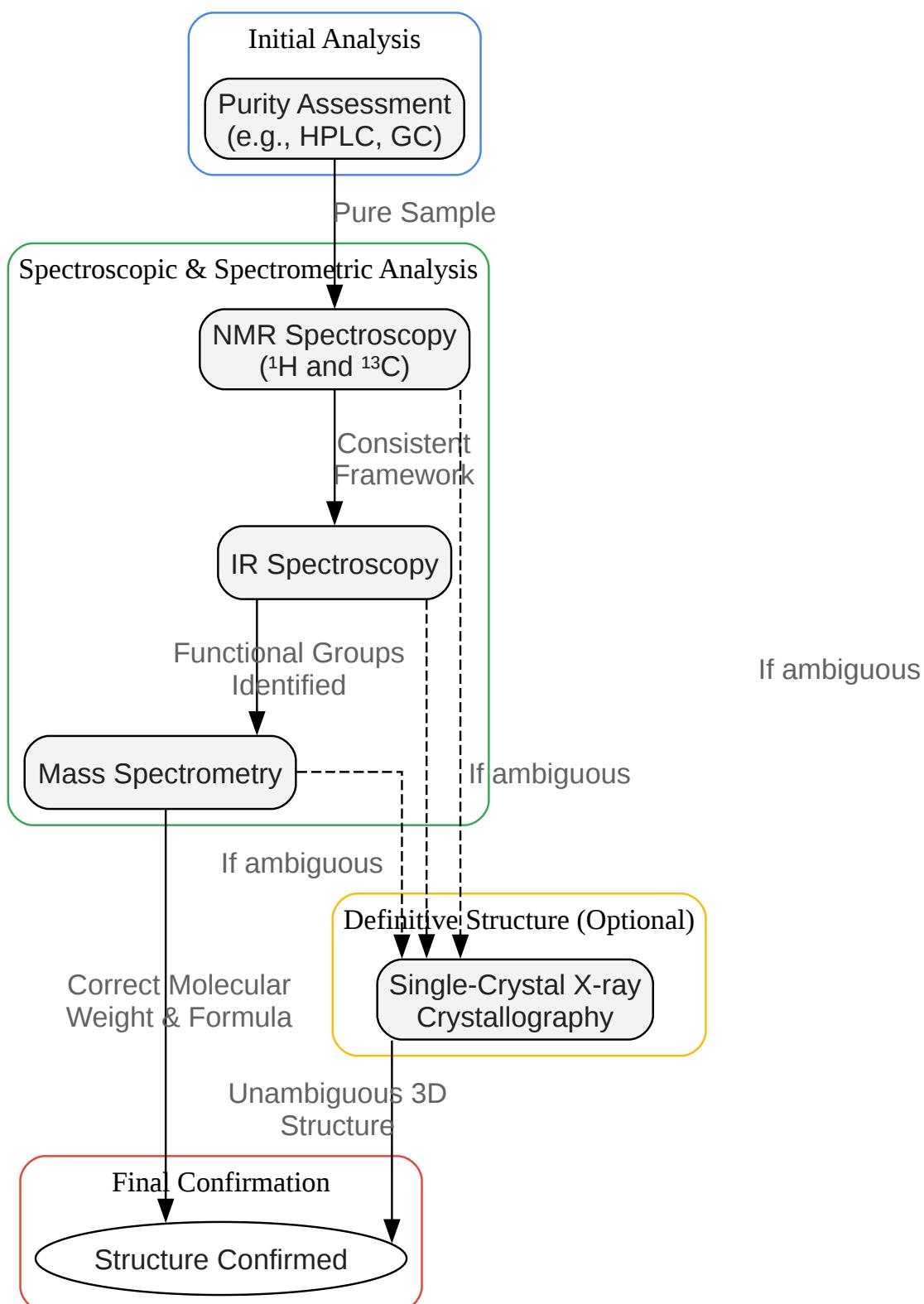
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This guide provides a comprehensive framework for the structural validation of **2-Amino-3-bromo-5-nitrobenzonitrile** (CAS No: 17601-94-4), a key intermediate in various synthetic pathways. Given the limited availability of published experimental data for this specific compound, this guide presents a combination of predicted spectroscopic data, a comparison with structurally related molecules, and detailed experimental protocols to facilitate its unambiguous characterization.

## Structural Confirmation Workflow

A multi-technique approach is essential for the robust structural validation of a synthetic compound. The logical flow of this process involves initial purity assessment followed by spectroscopic analysis to confirm the molecular structure.



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Caption: A logical workflow for the structural validation of an organic compound.

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-Amino-3-bromo-5-nitrobenzonitrile** is provided below.

Property	Value	Source
CAS Number	17601-94-4	Sigma-Aldrich <a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>2</sub>	Sigma-Aldrich <a href="#">[1]</a>
Molecular Weight	242.03 g/mol	Sigma-Aldrich <a href="#">[1]</a>
Appearance	Slightly Pale Yellow Solid	Lab Pro Inc. <a href="#">[2]</a>
Melting Point	180-185 °C	Sigma-Aldrich <a href="#">[1]</a>
Purity	97% to >98.0%	Sigma-Aldrich <a href="#">[1]</a> , Lab Pro Inc. <a href="#">[2]</a>

## Spectroscopic Data Comparison

Due to the absence of published spectra for **2-Amino-3-bromo-5-nitrobenzonitrile**, this section provides predicted data alongside experimental data for structurally similar compounds. This comparative approach allows for the rationalization of expected spectral features.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted <sup>1</sup>H NMR Data for **2-Amino-3-bromo-5-nitrobenzonitrile** and Experimental Data for Analogs

Compound	Aromatic Protons (ppm)	Amino Protons (ppm)	Solvent
2-Amino-3-bromo-5-nitrobenzonitrile (Predicted)	~8.2 (d, $J=2.5$ Hz, 1H), ~8.0 (d, $J=2.5$ Hz, 1H)	~6.5 (br s, 2H)	DMSO-d <sub>6</sub>
2-Amino-5-nitrobenzonitrile	8.32 (d, $J=2.6$ Hz, 1H), 7.97 (dd, $J=9.2, 2.6$ Hz, 1H), 6.89 (d, $J=9.2$ Hz, 1H)	7.23 (br s, 2H)	DMSO-d <sub>6</sub>
2-Amino-3,5-dinitrobenzonitrile	9.01 (d, $J=2.7$ Hz, 1H), 8.75 (d, $J=2.7$ Hz, 1H)	8.87 (br s, 2H)	DMSO-d <sub>6</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Amino-3-bromo-5-nitrobenzonitrile** and Experimental Data for Analogs

Compound	Aromatic & Functional Group Carbons (ppm)	Solvent
2-Amino-3-bromo-5-nitrobenzonitrile (Predicted)	~150 (C-NH <sub>2</sub> ), ~148 (C-NO <sub>2</sub> ), ~135 (CH), ~128 (CH), ~118 (C-CN), ~115 (CN), ~100 (C-Br)	DMSO-d <sub>6</sub>
2-Amino-5-nitrobenzonitrile	152.1, 139.7, 131.2, 128.9, 118.9, 117.8, 108.7	DMSO-d <sub>6</sub>
2-Amino-3,5-dinitrobenzonitrile	149.2, 140.9, 131.8, 128.4, 125.7, 116.2, 114.9	DMSO-d <sub>6</sub>

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for **2-Amino-3-bromo-5-nitrobenzonitrile** and Experimental Data for Analogs

Functional Group	2-Amino-3-bromo-5-nitrobenzonitrile (Predicted)	2-Amino-5-nitrobenzonitrile	2-Amino-3,5-dinitrobenzonitrile
N-H Stretch (Amine)	3400-3200 cm <sup>-1</sup> (two bands)	3485, 3371 cm <sup>-1</sup>	3486, 3372 cm <sup>-1</sup>
C≡N Stretch (Nitrile)	2230-2210 cm <sup>-1</sup>	2226 cm <sup>-1</sup>	2232 cm <sup>-1</sup>
N-O Stretch (Nitro)	1550-1500 & 1350-1300 cm <sup>-1</sup>	1520, 1340 cm <sup>-1</sup>	1530, 1350 cm <sup>-1</sup>
C=C Stretch (Aromatic)	1620-1580 cm <sup>-1</sup>	1625, 1580 cm <sup>-1</sup>	1618, 1575 cm <sup>-1</sup>

## Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for **2-Amino-3-bromo-5-nitrobenzonitrile** and Experimental Data for an Analog

Feature	2-Amino-3-bromo-5-nitrobenzonitrile (Predicted)	2-Amino-5-nitrobenzonitrile
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	242.03 g/mol	163.13 g/mol
Parent Ion (M <sup>+</sup> )	m/z 241, 243 (approx. 1:1 ratio)	m/z 163
Key Fragment Ions	m/z 211/213 ([M-NO] <sup>+</sup> , 195/197 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 132 ([M-Br-NO] <sup>+</sup> ), 116 ([M-Br-NO <sub>2</sub> ] <sup>+</sup> )	m/z 133 ([M-NO] <sup>+</sup> ), 117 ([M-NO <sub>2</sub> ] <sup>+</sup> )

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A greater number of scans will be necessary to obtain a clear spectrum.
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption bands for the functional groups.

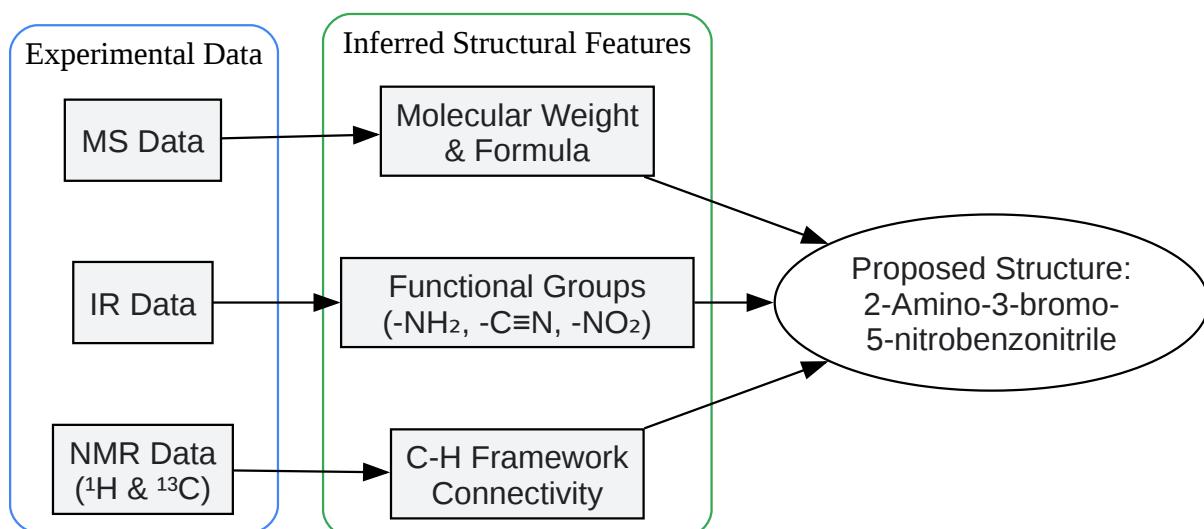
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- GC Method:
  - Column: Use a standard non-polar capillary column (e.g., DB-5ms).
  - Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
- MS Method:

- Ionization: Use Electron Impact (EI) ionization at 70 eV.
- Mass Range: Scan a mass range of m/z 50-350.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Logical Relationship of Analytical Data

The convergence of data from multiple analytical techniques provides a high degree of confidence in the structural assignment.



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Caption: Logical relationship of analytical data in confirming the molecular structure.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem  
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- To cite this document: BenchChem. [Validating the Structure of 2-Amino-3-bromo-5-nitrobenzonitrile: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101693#validating-the-structure-of-2-amino-3-bromo-5-nitrobenzonitrile>]

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